2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of ‘2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide’ are detailed in the PubChem database . The molecular weight is 391.4 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 80.6 Ų . The compound has a complexity of 613 .Scientific Research Applications
Antifungal and Antimicrobial Properties
A study identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide as effective fungicidal agents against Candida and Aspergillus species, showcasing their broad antifungal activity. These derivatives showed promising in vitro activity against a range of fungi, including molds and dermatophytes, and demonstrated in vivo efficacy in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Anticancer Activity
Research into novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring revealed that certain compounds exhibited potent anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-468, with minimal toxicity to noncancerous cells. This indicates the compound's potential for selective cancer cell inhibition (Gaur et al., 2022).
Chemical Synthesis and Structural Analysis
The compound has been studied for its role in the synthesis of various chemical structures, demonstrating its utility in the creation of antimicrobial agents, including novel 1,2,4-triazole derivatives containing the morpholine moiety. These synthesized compounds have shown good to moderate antimicrobial activities, indicating the compound's versatility in chemical synthesis for pharmaceutical applications (Sahin et al., 2012).
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c17-15(20)11-25(22,23)14-9-19(13-4-2-1-3-12(13)14)10-16(21)18-5-7-24-8-6-18/h1-4,9H,5-8,10-11H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJRMVSIXPWACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.